N-(2-((5-acetyl-2-methoxybenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide
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Overview
Description
N-(2-{[(5-ACETYL-2-METHOXYPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(2-{[(5-ACETYL-2-METHOXYPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through the reaction of the quinazolinone intermediate with a suitable thiol reagent, such as thiophenol, under basic conditions.
Acetylation and Methoxylation: The acetyl and methoxy groups can be introduced through standard acetylation and methoxylation reactions using acetic anhydride and methanol, respectively.
Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride in the presence of a base, such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(2-{[(5-ACETYL-2-METHOXYPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetyl positions, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound under acidic or basic conditions can lead to the cleavage of the benzamide moiety, forming the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-{[(5-ACETYL-2-METHOXYPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-{[(5-ACETYL-2-METHOXYPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(2-{[(5-ACETYL-2-METHOXYPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE can be compared with other quinazolinone derivatives, such as:
2-Methyl-4-oxo-3,4-dihydroquinazoline: A simpler quinazolinone derivative with similar core structure but lacking the additional functional groups.
4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid: Another quinazolinone derivative with a carboxylic acid group, which may have different biological activities.
N-(2-{[(5-Bromo-2-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide: A similar compound with a bromine atom instead of an acetyl group, which may affect its reactivity and biological properties.
The uniqueness of N-(2-{[(5-ACETYL-2-METHOXYPHENYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N3O4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C25H21N3O4S/c1-16(29)18-12-13-22(32-2)19(14-18)15-33-25-26-21-11-7-6-10-20(21)24(31)28(25)27-23(30)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
PVBSPWBOCURTLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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